mechanism of action of SARS-CoV-2 3CLpro-IN-18
mechanism of action of SARS-CoV-2 3CLpro-IN-18
An In-Depth Technical Guide on the Mechanism of Action of SARS-CoV-2 3CLpro-IN-18
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for the covalent inhibitor SARS-CoV-2 3CLpro-IN-18 (also identified as Compound 3c).
Core Mechanism of Action
SARS-CoV-2 3CLpro-IN-18 is a potent covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro or Main Protease, Mpro), an enzyme essential for the proteolytic processing of viral polyproteins and subsequent viral replication.[1][2][3][4] The inhibitory activity of this compound is predicated on the formation of a stable covalent bond with the catalytic cysteine residue (Cys145) within the enzyme's active site.[3][5][6]
The inhibitor was developed as part of a series of compounds employing a novel thiocyanate moiety as a reactive group, or "warhead".[7][8] This warhead is designed to be attacked by the nucleophilic thiol group of Cys145 in the Cys145-His41 catalytic dyad, leading to an irreversible inactivation of the protease.[5][7][8] The covalent linkage effectively blocks substrate access to the active site, thereby halting the viral life cycle.[4] This mechanism has been confirmed for a closely related analog (Compound 3a) through tandem mass spectrometry and X-ray crystallography.[7][8]
Below is a diagram illustrating the proposed inhibitory pathway.
Caption: Covalent inhibition pathway of SARS-CoV-2 3CLpro by 3CLpro-IN-18.
Quantitative Inhibitory and Antiviral Data
The inhibitory potency of SARS-CoV-2 3CLpro-IN-18 has been characterized through both enzymatic and cell-based assays. The data is summarized in the table below, with data from a highly potent analog (Compound 3h) from the same study included for context.[7][8]
| Compound | Target/Assay | Metric | Value | Reference |
| 3CLpro-IN-18 (3c) | SARS-CoV-2 3CLpro Enzyme | IC₅₀ | 0.478 µM | [1][2] |
| 3CLpro-IN-18 (3c) | SARS-CoV-2 in Vero E6 cells | EC₅₀ | 2.499 µM | [1][7] |
| 3CLpro-IN-18 (3c) | Vero E6 cells | CC₅₀ | > 200 µM | [1][7] |
| Analog Compound 3h | SARS-CoV-2 3CLpro Enzyme | IC₅₀ | 0.322 µM | [7][8] |
| Analog Compound 3h | SARS-CoV-2 3CLpro Enzyme | k_inact/K_i | 1669.34 M⁻¹s⁻¹ | [7][8] |
-
IC₅₀ (Half-maximal inhibitory concentration): Concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
-
EC₅₀ (Half-maximal effective concentration): Concentration of the inhibitor that gives a half-maximal response in a cell-based assay (in this case, inhibition of viral replication).
-
CC₅₀ (50% cytotoxic concentration): Concentration of the compound that causes the death of 50% of host cells.
-
k_inact/K_i (Inactivation efficiency): A measure of the covalent inhibition efficiency, reflecting both binding affinity (K_i) and the maximal rate of inactivation (k_inact).
Experimental Protocols
The following sections detail the generalized protocols for the key experiments used to characterize SARS-CoV-2 3CLpro-IN-18 and its analogs.
FRET-Based Enzymatic Inhibition Assay
This assay is used to determine the IC₅₀ value by measuring the enzymatic activity of 3CLpro in the presence of an inhibitor. It relies on a fluorogenic peptide substrate that is cleaved by the protease, separating a quencher and a fluorophore to produce a measurable signal.[9]
Methodology:
-
Reagents and Materials:
-
Purified, recombinant SARS-CoV-2 3CLpro.
-
Fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).[9]
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
-
SARS-CoV-2 3CLpro-IN-18, serially diluted in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.
-
Dispense the inhibitor from a serial dilution plate into the assay plate.
-
Add the purified 3CLpro enzyme to the wells and incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding and covalent modification.
-
Initiate the enzymatic reaction by adding the substrate-containing reaction mixture to all wells.
-
Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals for 15-30 minutes.
-
Calculate the reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. SARS-CoV-2 3CL(pro) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. SARS-CoV-2 3CLpro-IN-18 | SARS-CoV | TargetMol [targetmol.com]
- 3. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 3CLpro-IN-18 | Benchchem [benchchem.com]
- 5. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a-z.lu [a-z.lu]
- 8. rcsb.org [rcsb.org]
- 9. bpsbioscience.com [bpsbioscience.com]
